1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring through an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one typically involves the following steps:
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Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 6-(trifluoromethyl)pyridine intermediate. This can be achieved through various methods, including the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
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Oxymethylation: This can be accomplished through a nucleophilic substitution reaction using formaldehyde or paraformaldehyde in the presence of a base .
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Piperidine Coupling: : The final step involves the coupling of the oxymethylated pyridine intermediate with piperidine. This can be achieved through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide or tosylate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alcohols, to form substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one has several scientific research applications, including:
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Chemistry: : Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions .
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Biology: : Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
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Medicine: : Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in medicinal chemistry.
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Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The piperidine ring can act as a pharmacophore, interacting with various receptors and ion channels. The oxymethyl linkage provides flexibility and spatial orientation, facilitating binding to target sites.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ylmethanol
- 1-Trifluoroacetyl piperidine
Uniqueness
1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one is unique due to its specific structural features, including the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the pyridine and piperidine rings, along with the oxymethyl linkage, provides a versatile scaffold for further functionalization and exploration in various scientific applications .
Properties
IUPAC Name |
1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-10(20)19-7-5-11(6-8-19)9-21-13-4-2-3-12(18-13)14(15,16)17/h2-4,11H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZJCMWCKAMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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